1-Tributylstannyl-3,3,3-trifluoro-1-propyne

Overview

Description

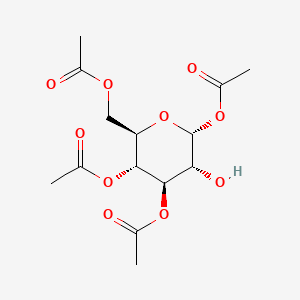

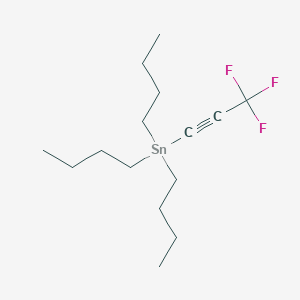

1-Tributylstannyl-3,3,3-trifluoro-1-propyne is a useful research compound. Its molecular formula is C15H27F3Sn and its molecular weight is 383.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Tributyl(3,3,3-trifluoro-1-propynyl)stannane is efficiently synthesized from 2-bromo-3,3,3-trifluoropropene and facilitates the preparation of trifluoromethylated heterocyclic compounds through 1,3-dipolar cycloaddition reactions. This process yields (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole in good yields, showcasing its utility as a building block for introducing functional groups such as aryl or iodine into heterocycles (Hanamoto et al., 2004).

Cross-Coupling Reactions

In the realm of cross-coupling chemistry, ethyl arylpropiolates are synthesized from aryl iodides using a palladium-catalyzed reaction with 1-Tributylstannyl-3,3,3-trifluoro-1-propyne, demonstrating the compound's role in creating complex organic structures with potential applications in pharmaceuticals and materials science (Sakamoto et al., 1992).

Catalytic Reactions

Cesium and potassium fluorides catalyze trialkylsilylation and tributylstannylation of terminal alkynes, including those derived from this compound. This methodology is notable for its broad applicability to alkynes with diverse functional groups, producing silyl- and stannyl-alkynes in high yield, further underscoring the adaptability and utility of this compound in synthetic organic chemistry (Ishizaki & Hoshino, 2000).

Spectroscopic Analysis

High-resolution carbon 1s photoelectron spectroscopy studies, including those on compounds like this compound, provide chemical insights that are essential for understanding the electronic structure and reactivity of organofluorine compounds. These studies offer valuable information for designing new materials and understanding their interactions at the molecular level (Saethre et al., 2001).

Safety and Hazards

1-Tributylstannyl-3,3,3-trifluoro-1-propyne is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide in case of fire . It is also advised to wear self-contained breathing apparatus for firefighting if necessary .

Biochemical Analysis

Biochemical Properties

1-Tributylstannyl-3,3,3-trifluoro-1-propyne plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in organotin chemistry, facilitating the formation of carbon-tin bonds. These interactions are crucial for the development of new pharmaceuticals and materials .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of specific signaling proteins, leading to changes in cellular responses. Additionally, it can impact gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This compound may inhibit or activate enzymes by interacting with their active sites, leading to changes in metabolic pathways. Furthermore, it can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within specific cellular compartments, affecting its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding its subcellular distribution is crucial for optimizing its use in biochemical research .

Properties

IUPAC Name |

tributyl(3,3,3-trifluoroprop-1-ynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3F3.Sn/c3*1-3-4-2;1-2-3(4,5)6;/h3*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLXCIZDZFHGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27F3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458558 | |

| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64185-12-2 | |

| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)